2-Tert-butyl-4-fluoro-5-nitrophenol
Overview
Description
2-Tert-butyl-4-fluoro-5-nitrophenol is a useful research compound. Its molecular formula is C10H12FNO3 and its molecular weight is 213.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modification
- 2-Tert-butyl-4-fluoro-5-nitrophenol is involved in various chemical synthesis processes. For example, tert-Butyl nitrite has been identified as a chemoselective nitrating agent, providing mononitro derivatives of phenolic substrates, a category to which this compound belongs (Koley, Colón, & Savinov, 2009).
Environmental Analysis
- This compound is also a subject in environmental chemistry, specifically in the determination of nitrophenols in soil. This demonstrates its relevance in environmental monitoring and analysis (Vozňáková, Podehradská, & Kohlíčková, 1996).
Magnetic Properties and Material Science
- In material science, derivatives of this compound have been studied for their magnetic properties. For example, biphenyl-3,5-diyl bis(tert-butyl nitroxides) carrying methyl and fluoro groups exhibit notable magnetic susceptibility changes (Yoshitake, Kudo, & Ishida, 2016).
Biochemical Research
- In biochemical research, nitroxides similar to this compound are used as molecular probes and labels due to their unique redox properties (Zhurko et al., 2020).
Advanced Material Development
- Some studies have focused on the synthesis and physical and spectral characterization of compounds like 2,6-di-tert-butyl-4-nitrophenol, which are structurally related to this compound. These studies contribute to the development of advanced materials with specific properties (Rivera‐Nevares et al., 1995).
Catalysis and Chemical Reactions
- In the field of catalysis, the steric effects of bulky compounds like this compound are significant. Studies have shown how these steric properties influence the reactivity and formation of complexes in chemical reactions (Porter, Hayes, Kaminsky, & Mayer, 2017).
Properties
IUPAC Name |
2-tert-butyl-4-fluoro-5-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-10(2,3)6-4-7(11)8(12(14)15)5-9(6)13/h4-5,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLULGCHFPCHPMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1O)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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